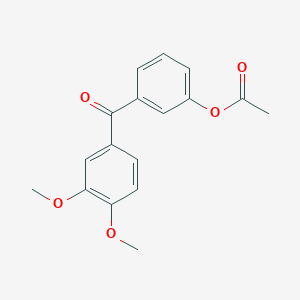

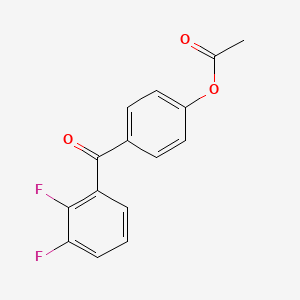

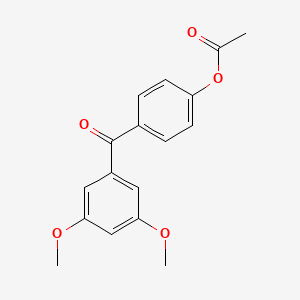

Ethyl 4-(6-chloropyridin-3-YL)-4-oxobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “Ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” involved the reaction of 2-chloro-3-hydrazinylpyridine with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate .

科学的研究の応用

Anticancer Research : Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate derivatives have shown significant effects in anticancer research. For example, certain compounds derived from this chemical have been studied for their cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia cells, indicating potential applications in cancer treatment (Temple et al., 1991).

Chemical Synthesis : This compound plays a vital role in various chemical synthesis processes. For instance, it has been used in the synthesis of Ethyl Methylaminothiazolyloximate, showcasing its utility in creating complex chemical structures (Ai, 2006).

Biochemical Studies : The compound has applications in biochemical studies such as the biosynthesis of gamma-substituted-gamma-butyrolactones, which are important in various biochemical pathways (Fagan et al., 1981).

Drug Development : It is used as an intermediate in the development of new drugs. For instance, derivatives of this compound have been evaluated for their inhibitory activity against topoisomerase IIα, a target in cancer therapy (Alam et al., 2016).

Biotechnological Applications : this compound is utilized in biotechnological processes, such as in the asymmetric reduction of the compound by baker's yeast, highlighting its importance in biotechnological manufacturing processes (Chen et al., 2002).

作用機序

Target of Action

The primary target of Ethyl 4-(6-chloropyridin-3-YL)-4-oxobutyrate is the nicotinic acetylcholine receptor (nACHr) . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound, similar to other neonicotinoids, works by blocking neural signaling in the central nervous system . It binds irreversibly to the nACHr, causing a stop of the flow of ions in the postsynaptic membrane of neurons . This leads to paralysis and death in insects .

Biochemical Pathways

The compound affects the neurotransmission pathway by blocking the action of acetylcholine, a neurotransmitter . This blockage disrupts the normal functioning of the nervous system, leading to paralysis and death in insects .

Pharmacokinetics

Similar compounds in the neonicotinoid class are known to be readily absorbed and distributed throughout the body .

Result of Action

The result of the compound’s action is the disruption of the nervous system, leading to paralysis and death in insects . It is highly selective towards the variation of the nACHr which insects possess .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, neonicotinoids, in general, have a low degradation rate when used for agricultural purposes, which allows for long-lasting protection of the crops against plant-sucking insects .

特性

IUPAC Name |

ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)6-4-9(14)8-3-5-10(12)13-7-8/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOMUGLRAOGWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641799 |

Source

|

| Record name | Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-63-7 |

Source

|

| Record name | Ethyl 6-chloro-γ-oxo-3-pyridinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。